(3,4-Difluoro-2-methylphenyl)methanamine hydrochloride
Description
(3,4-Difluoro-2-methylphenyl)methanamine hydrochloride is a substituted aromatic amine hydrochloride characterized by a benzylamine core with fluorine atoms at the 3- and 4-positions and a methyl group at the 2-position of the phenyl ring. The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and chemical research. The electron-withdrawing fluorine substituents may influence its electronic properties, solubility, and binding affinity compared to non-fluorinated analogs.
Properties
IUPAC Name |
(3,4-difluoro-2-methylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c1-5-6(4-11)2-3-7(9)8(5)10;/h2-3H,4,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEECNBXJSVQRNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Step Halogenation-Ammonolysis-Hydrolysis Method
This method, detailed in CN105017026B , is a robust industrial approach:
Step 1: Halogenation of m-Difluorobenzene
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Reactants :
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m-Difluorobenzene
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Paraformaldehyde
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Halogenating agent (e.g., Cl₂, Br₂)
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Catalyst : Lewis acid (e.g., FeCl₃, AlCl₃)
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Conditions :
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Solvent: Ethyl acetate, THF, or dioxane
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Temperature: 0–40°C
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Reaction time: 4–10 hours
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Product : 3,4-Difluoro-2-methylbenzyl halide
Step 2: Quaternary Ammonium Salt Formation
Step 3: Acidic Hydrolysis
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Reactants :
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Quaternary ammonium salt
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Concentrated HCl
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Conditions :
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Temperature: 80–120°C
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Reaction time: 2–6 hours
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Yield : ~70–85% after purification
Key Data
Reductive Amination of 3,4-Difluoro-2-methylbenzaldehyde
Comparative Analysis of Methods
Halogenation-Ammonolysis-Hydrolysis vs. Reductive Amination
Critical Reaction Parameters
Halogenation Selectivity
Ammonolysis Efficiency
Acidic Hydrolysis Optimization
Industrial-Scale Considerations
Catalyst Recycling
Solvent Management
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluoro-2-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.
Acylation: The amine group can react with acyl chlorides or anhydrides to form amides.
Common Reagents and Conditions
Substitution: Nucleophiles such as alkoxides or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Substitution: Products with different substituents replacing the fluorine atoms.
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Acylation: Amides.
Scientific Research Applications
(3,4-Difluoro-2-methylphenyl)methanamine hydrochloride has several applications in scientific research:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological conditions.
Chemical Biology: It serves as a building block for the development of chemical probes to study biological processes.
Medicinal Chemistry: Researchers use it to design and synthesize new drug candidates with potential therapeutic effects.
Industrial Chemistry: It is employed in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (3,4-Difluoro-2-methylphenyl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Table 1: Comparative Data for Methanamine Hydrochloride Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Substituents/Structural Features | Key NMR Data (¹³C/¹H) | Applications/Synthesis Notes | References |
|---|---|---|---|---|---|---|
| This compound | C₈H₉ClF₂N | 207.61* | 3,4-difluoro; 2-methylphenyl | Not reported in evidence | Hypothesized: CNS drug intermediate | - |
| (4-Fluoro-2-methoxyphenyl)methanamine hydrochloride | C₈H₁₁ClFNO | 203.63 | 4-fluoro; 2-methoxyphenyl | Not reported | Aniline derivative; potential API precursor | |
| 4-(Difluoromethoxy)phenylmethanamine hydrochloride | C₁₄H₁₄ClF₂NO | 285.72 | Difluoromethoxy bridge; biphenyl structure | Not reported | Specialty chemical; structural diversity | |
| (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine hydrochloride | C₁₀H₁₀Cl₂N₂S | 261.17 | Thiazole ring; 4-chlorophenyl | ¹H NMR (DMSO-d6): δ 8.0–7.4 (aromatic) | Pharmaceutical intermediate | |
| (6,7-Dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine hydrochloride | C₉H₁₄ClNOS | 219.73 | Thienopyran heterocycle | ¹³C NMR (CD₃OD): δ 134.3, 133.7 (thiophene) | TAAR1 agonist synthesis (schizophrenia) | |
| 1-[5-(1,1-Difluoroethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride | C₅H₈ClF₂N₃S | 215.65 | Thiadiazole ring; difluoroethyl group | Not reported | Building block for agrochemicals |
*Calculated based on molecular formula.
Key Observations:
Chlorine (e.g., in thiazole derivatives ) may increase molecular weight and polar surface area. Heterocycles: Thiazole or thienopyran rings () introduce π-π stacking capabilities and modulate electronic properties, affecting receptor binding.
NMR Trends: Aromatic protons in thiazole derivatives (δ 7.4–8.0 ) align with electron-deficient aromatic systems, while thienopyran carbons (δ 134–133 ppm ) reflect sulfur-containing heterocycles.
Molecular Weight and Solubility: Lower molecular weight compounds (e.g., 203–219 g/mol ) may exhibit better solubility in polar solvents like methanol or DMSO, as evidenced by NMR solvent choices (methanol-d4, DMSO-d6 ).
Biological Activity
(3,4-Difluoro-2-methylphenyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H10ClF2N
- Molecular Weight : 193.62 g/mol
- CAS Number : 2703756-82-3
The compound features a difluoromethyl group and an amine functional group attached to a substituted benzene ring. The presence of fluorine atoms at positions 3 and 4 enhances its lipophilicity, potentially affecting its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound has significant antibacterial properties against various strains of bacteria. For instance, it demonstrated inhibition zones comparable to standard antibiotics in tests against Pseudomonas aeruginosa and Klebsiella pneumoniae .
- Anticancer Potential : The compound has been evaluated for its anticancer properties, particularly in human breast cancer cell lines (MCF-7). Preliminary results suggest it exhibits cytotoxic effects with IC50 values indicating effective growth inhibition at nanomolar concentrations .
- Neuropharmacological Effects : Recent investigations into the compound's effects on neurotransmitter receptors have shown promise in modulating pathways related to schizophrenia. It has been studied as an agonist for trace amine-associated receptor 1 (TAAR1), which may influence dopaminergic signaling .
The mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:
- Receptor Binding : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and activity.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation pathways.
- Lipophilicity and Membrane Penetration : The difluoromethyl group likely enhances the compound's ability to penetrate cellular membranes, facilitating its action on intracellular targets.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how structural variations impact biological activity. Below is a summary table of related compounds:
| Compound Name | Structure Characteristics | Unique Features | Antibacterial Activity |
|---|---|---|---|
| 2-Methylphenylmethanamine | Basic structure without fluorination | Lacks enhanced lipophilicity | Moderate |
| 3-Fluoro-4-methylphenylmethanamine | Fluorination at position 3 | Different fluorination pattern | Higher than parent |
| 4-Chloro-2-methylphenylmethanamine | Chlorine substitution instead of fluorine | Potentially different activity profile | Lower than difluorinated |
| 2,5-Difluorophenylmethanamine | Difluorination at different positions | Altered electronic properties | Variable |
This comparison illustrates that the unique combination of substituents in this compound may enhance its biological activity compared to other derivatives.
Case Studies and Research Findings
- Antibacterial Studies : In a study assessing the antibacterial efficacy against Gram-positive and Gram-negative bacteria, this compound showed significant inhibition rates similar to established antibiotics .
- Cytotoxicity Testing : In vitro assays conducted on MCF-7 breast cancer cells revealed IC50 values below 0.1 µM, indicating potent anticancer activity with minimal toxicity to non-cancerous cells .
- Neuropharmacological Investigations : Animal model studies demonstrated that administration of the compound resulted in reduced hyperactivity in MK-801-induced models of schizophrenia, suggesting potential therapeutic applications in neuropsychiatric disorders .
Q & A
Q. What are the recommended synthetic routes for (3,4-Difluoro-2-methylphenyl)methanamine hydrochloride, and what reaction conditions optimize yield?
Methodological Answer: A practical synthesis route involves reductive amination of (3,4-difluoro-2-methylphenyl)ketone intermediates. For example:
- Step 1: Condensation of the ketone with ammonium acetate in methanol under reflux (82% yield, analogous to , step (a)) .
- Step 2: Reduction using Fe/NHCl in a methanol:water (1:1) mixture at 70°C (60–70% yield, based on similar protocols in , step (e)) .
- Step 3: Hydrochloride salt formation via HCl gas bubbling in anhydrous ethanol.
Key Optimization Factors:
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Use a multi-technique approach:
Q. How can contradictory data on the compound’s stability under physiological conditions be resolved?
Methodological Answer: Contradictions often arise from buffer composition or temperature variability. Systematic studies should include:
- pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Analyze degradation via HPLC ( method) .
- Thermal Stability: TGA/DSC analysis (20–200°C, 10°C/min) reveals decomposition onset at ~225°C (similar to tetrazine derivatives in ) .
- Light Sensitivity: Store samples under UV/visible light (300–700 nm) and compare degradation kinetics to dark controls.
Data Contradiction Resolution Example:
If one study reports instability at pH 7.4 but another finds stability, verify buffer ionic strength (e.g., phosphate vs. HEPES) and presence of metal ions (add EDTA to chelate).
Q. What strategies are effective for resolving discrepancies in receptor-binding assays involving this compound?
Methodological Answer: Discrepancies may stem from assay conditions or off-target effects. Mitigate via:
- Binding Assay Optimization:
- Functional Assays: Pair binding data with cAMP or calcium flux assays to confirm agonism/antagonism.
- Computational Modeling: Dock the compound into homology models of target receptors (e.g., serotonin transporters) to predict binding modes .
Example Workflow:
Perform H-SERT binding assays (IC determination).
Validate via serotonin uptake inhibition in synaptosomes.
Cross-check with in vivo microdialysis in rodent models.
Q. How can researchers identify and characterize metabolites of this compound in preclinical models?
Methodological Answer: Use LC-HRMS/MS with the following workflow:
- Dosing: Administer the compound (10 mg/kg) to rodents; collect plasma/liver homogenates at 0.5, 2, 6, 24h.
- Sample Prep: Protein precipitation with acetonitrile, followed by SPE (C18 cartridges).
- LC-HRMS: Acquire data in positive ion mode (Exact Mass: 202.08). Key metabolites often include:
- Validation: Synthesize suspected metabolites and compare retention times/spectra.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
